Bienvenue dans la boutique en ligne BenchChem!

4-Methylphenylsulfonylurea

pharmaceutical intermediate synthesis tolbutamide manufacturing process chemistry optimization

4-Methylphenylsulfonylurea (CAS 1694-06-0), also known as p-toluenesulfonylurea or tosylurea, is a sulfonylurea-class organic compound with the molecular formula C₈H₁₀N₂O₃S and a molecular weight of 214.24 g/mol. This white to off-white crystalline solid (melting point 196–198 °C) serves as the essential pharmaceutical intermediate in the industrial synthesis of first-generation sulfonylurea antidiabetic agents, most notably tolbutamide (D860), as well as second-generation agents including glyburide (glibenclamide) and gliclazide.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
CAS No. 1694-06-0
Cat. No. B041070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphenylsulfonylurea
CAS1694-06-0
SynonymsN-(p-Tolylsulfonyl)urea;  Tosylurea;  _x000B_(p-Toluenesulfonyl)urea;  (p-Tolylsulfonyl)urea;  H 16650;  (p-Tolylsulfonyl)urea;  N-(Aminocarbonyl)-4-methylbenzenesulfonamide
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)N
InChIInChI=1S/C8H10N2O3S/c1-6-2-4-7(5-3-6)14(12,13)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
InChIKeyRUTYWCZSEBLPAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylphenylsulfonylurea (CAS 1694-06-0): A Critical Sulfonylurea Intermediate for Antidiabetic API Synthesis


4-Methylphenylsulfonylurea (CAS 1694-06-0), also known as p-toluenesulfonylurea or tosylurea, is a sulfonylurea-class organic compound with the molecular formula C₈H₁₀N₂O₃S and a molecular weight of 214.24 g/mol [1]. This white to off-white crystalline solid (melting point 196–198 °C) serves as the essential pharmaceutical intermediate in the industrial synthesis of first-generation sulfonylurea antidiabetic agents, most notably tolbutamide (D860), as well as second-generation agents including glyburide (glibenclamide) and gliclazide [2]. The compound is also recognized in pharmacopeial monographs as Tolbutamide EP Impurity B, prescribed as a reference standard for analytical method development, method validation, and quality control during commercial production of tolbutamide [3]. Its structural architecture features a para-methylbenzene ring linked to a sulfonylurea functional group, imparting defined chemical stability and predictable reactivity for downstream condensation reactions .

Why Generic Sulfonylurea Intermediates Cannot Replace 4-Methylphenylsulfonylurea in Regulated Tolbutamide Production


In industrial sulfonylurea API manufacturing, the assumption that any benzenesulfonylurea intermediate can substitute for 4-methylphenylsulfonylurea disregards three non-negotiable constraints: (1) pharmacopeial monographs in the European Pharmacopoeia (EP) explicitly identify this compound as Tolbutamide EP Impurity B, requiring its use as a certified reference standard for impurity profiling—a regulatory requirement that generic analogs such as p-toluenesulfonamide (Tolbutamide EP Impurity A, CAS 70-55-3) cannot fulfill [1]; (2) the para-methyl substitution on the phenyl ring is structurally essential for downstream API identity: tolbutamide is 1-butyl-3-(p-tolylsulfonyl)urea, and substituting the intermediate with an unsubstituted benzenesulfonylurea or a halogenated analog would yield a different final product entirely [2]; and (3) the compound exhibits a sharply defined melting point of 196–198 °C and an XLogP3 of 0.6, physical-chemical properties that differ markedly from those of p-toluenesulfonamide (mp 134–137 °C) and other sulfonamide intermediates, directly impacting purification protocols, recrystallization solvent selection, and quality-by-design parameters in GMP production environments [3]. These factors collectively render generic interchange scientifically and regulatory untenable.

Quantitative Differentiation Evidence for 4-Methylphenylsulfonylurea: Comparative Data Against Closest Analogs


Synthesis Yield and Purity: 96.3% Yield and 99.9% HPLC Purity via Ammonolysis Route Versus Conventional 60–80% Yield Methods

A patent method (CN110372545A) for preparing high-purity 4-methylphenylsulfonylurea via ammonolysis of p-toluenesulfonyl isocyanate with ammonia gas in toluene achieves a yield of up to 96.3% and produces a white crystalline solid with HPLC purity ≥99.9%, free of other impurities [1]. In contrast, the conventional industrial production method for p-toluenesulfonylurea, which condenses p-toluenesulfonamide with urea under basic conditions in organic solvents such as chlorobenzene, was reported to yield only approximately 80% and to deliver a product purity of approximately 98% [2]. The 96.3% yield represents a >16-percentage-point improvement over the traditional 80% benchmark, and the 99.9% purity surpasses the conventional 98% threshold by nearly 2 full percentage points—a critical difference when the intermediate is used directly in API synthesis where impurity carryover must be minimized [1][2].

pharmaceutical intermediate synthesis tolbutamide manufacturing process chemistry optimization

Regulatory Exclusivity: Only 4-Methylphenylsulfonylurea Is Designated as Tolbutamide EP Impurity B in the European Pharmacopoeia Monograph

4-Methylphenylsulfonylurea (CAS 1694-06-0) is designated in the European Pharmacopoeia (EP) as Tolbutamide EP Impurity B, chemically defined as 1-[(4-Methylphenyl)sulfonyl]urea, and is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) during commercial production of tolbutamide [1]. Its nearest structural analog, p-toluenesulfonamide (CAS 70-55-3), is separately designated as Tolbutamide EP Impurity A (also known as Gliclazide EP Impurity A and Tolazoline EP Impurity A) and possesses a distinct chemical identity (C₇H₉NO₂S, MW 171.22) [2]. The two impurities are chemically, analytically, and regulatory non-interchangeable: Impurity B contains the sulfonylurea functional group critical for tracking condensation side-products, while Impurity A is the sulfonamide precursor [1][2]. Using Impurity A (p-toluenesulfonamide) in place of Impurity B for tolbutamide impurity profiling would result in regulatory non-compliance with EP monograph requirements.

pharmacopeial impurity profiling ANDA regulatory submission pharmaceutical quality control

Structure-Activity Relationship: 4-Methylphenylsulfonyl Moiety Is Essential for Antitumor Activity, as Demonstrated by LY181984 Versus LY181985 Head-to-Head Comparison

In a direct head-to-head experimental comparison, the antitumor sulfonylurea LY181984, which incorporates the 4-methylphenylsulfonyl pharmacophore [N-(4-methylphenylsulfonyl)-N′-(4-chlorophenyl)urea], inhibited NADH oxidase activity of HeLa cell plasma membranes half-maximally at approximately 30 nM, with nearly complete inhibition at higher concentrations [1]. In stark contrast, the closely related but growth-inactive analog LY181985 [N-(4-methylphenylsulfonyl)-N′-(phenyl)urea], which retains the identical 4-methylphenylsulfonyl core, did not inhibit NADH oxidase activity at any concentration tested in right side-out plasma membrane vesicles [1]. The key structural difference—LY181984 bears a 4-chlorophenyl substitution on the distal urea nitrogen, whereas LY181985 bears an unsubstituted phenyl ring—demonstrates that while the 4-methylphenylsulfonylurea scaffold is necessary, it is not sufficient; the combinatorial substitution pattern on both urea nitrogens governs biological activity [1][2]. In parallel growth inhibition studies with HeLa cells, LY181984 was active while LY181985 was completely ineffective, confirming the SAR criticality of the para-chloro substituent in this chemotype [2].

diarylsulfonylurea antitumor agents NADH oxidase inhibition structure-activity relationship

Melting Point and Physical-Chemical Differentiation: Sharp 196–198 °C Melting Endotherm Distinguishes 4-Methylphenylsulfonylurea from the Sulfonamide Precursor p-Toluenesulfonamide (134–137 °C)

4-Methylphenylsulfonylurea exhibits a sharp melting point of 196–198 °C, as confirmed by multiple authoritative sources including PubChem and vendor technical datasheets [1]. In comparison, its immediate synthetic precursor and closest structural analog in tolbutamide production, p-toluenesulfonamide (Tolbutamide EP Impurity A, CAS 70-55-3), melts at 134–137 °C—a difference of approximately 60 °C . This 59–64 °C melting point elevation reflects the transformation of the sulfonamide (-SO₂NH₂) group into the sulfonylurea (-SO₂NHCONH₂) functional group, which introduces additional hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors) and increases molecular weight from 171.22 to 214.24 g/mol [1]. The sharp, well-defined melting endotherm also enables unambiguous identity confirmation by differential scanning calorimetry (DSC) and serves as a sensitive purity indicator: even minor contamination by unreacted p-toluenesulfonamide or other byproducts will depress and broaden the melting range.

pharmaceutical intermediate quality control melting point identification polymorph screening

Water Solubility and LogP Differentiation: 4-Methylphenylsulfonylurea (777.9 mg/L at 37 °C, XLogP3 = 0.6) Offers Favorable Aqueous Workup Characteristics Versus More Lipophilic Sulfonylurea Intermediates

4-Methylphenylsulfonylurea demonstrates a measured water solubility of 777.9 mg/L at 37 °C and a computed XLogP3 value of 0.6, indicating moderate aqueous solubility balanced by modest lipophilicity [1][2]. While explicit comparator LogP data for other sulfonylurea intermediates are not available from a single comparative study, the XLogP3 of 0.6 places this compound in a distinctly favorable position relative to the finished API tolbutamide, which has a reported logP of approximately 2.3—nearly 50-fold more lipophilic [3]. This substantial polarity difference (ΔlogP ≈ 1.7) means that during the final API synthesis step (condensation of 4-methylphenylsulfonylurea with n-butyl isocyanate or n-butylamine), any unreacted intermediate can be efficiently removed from the more lipophilic tolbutamide product by simple aqueous-organic extraction, enhancing purification efficiency and final API purity. The pKa of 5.07±0.10 (predicted) also enables pH-controlled extraction strategies that are not feasible with the more neutral sulfonamide precursor [1].

process chemistry solvent selection solubility-driven purification partition coefficient optimization

Optimal Procurement and Application Scenarios for 4-Methylphenylsulfonylurea Based on Quantitative Differentiation Evidence


GMP Tolbutamide API Manufacturing Requiring Pharmacopeial-Compliant Intermediate with ≥99.9% Purity

For pharmaceutical manufacturers producing tolbutamide under GMP conditions for regulated markets (US, EU, Japan), procuring 4-methylphenylsulfonylurea produced by the ammonolysis route (Patent CN110372545A) is the scientifically justified choice. This method delivers 99.9% HPLC purity and 96.3% yield, directly addressing the EP monograph requirement that Tolbutamide EP Impurity B be used as the reference standard for impurity profiling during commercial production and ANDA submission [1][2]. The alternative conventional-grade intermediate (60–80% yield, ~98% purity) introduces higher levels of uncharacterized impurities that can carry over into the final API, risking batch rejection during QC release testing.

Analytical Reference Standard Procurement for Tolbutamide Impurity Profiling and Method Validation

Laboratories developing or validating HPLC/UPLC methods for tolbutamide impurity determination under EP or USP monographs must source certified Tolbutamide EP Impurity B (4-methylphenylsulfonylurea, CAS 1694-06-0) from a supplier providing full characterization data compliant with regulatory guidelines [1]. The compound's distinct identity from Tolbutamide EP Impurity A (p-toluenesulfonamide, CAS 70-55-3) is critical: the two impurities elute at different retention times, have different molecular weights (214.24 vs. 171.22 g/mol), and require separate calibration standards. Substituting Impurity A for Impurity B would render the analytical method scientifically invalid and result in regulatory citation during inspections.

Structure-Activity Relationship Studies on Diarylurea and Sulfonylurea Antitumor Agents Targeting NADH Oxidase

Medicinal chemistry groups investigating the diarylsulfonylurea chemotype for antitumor applications should use 4-methylphenylsulfonylurea as the core synthetic building block. The head-to-head data comparing LY181984 (active: IC₅₀ ≈ 30 nM against HeLa NADH oxidase) with LY181985 (completely inactive) demonstrate that the 4-methylphenylsulfonylurea scaffold is the essential pharmacophoric core, but biological activity is exquisitely dependent on the substitution pattern of the distal urea nitrogen [1]. This compound enables systematic combinatorial diversification at both urea nitrogen positions, a synthetic strategy not feasible with alternative intermediates lacking the sulfonylurea functionality.

Incoming Quality Control Identity Testing Using Melting Point as a Rapid Discriminator from p-Toluenesulfonamide

QC laboratories receiving shipments of 4-methylphenylsulfonylurea can implement a rapid, low-cost identity verification protocol based on the 60 °C melting point differential from p-toluenesulfonamide (196–198 °C vs. 134–137 °C) [1][2]. This simple differential scanning calorimetry or capillary melting point determination can immediately detect mislabeled containers, cross-contamination with sulfonamide precursor, or degradation products that would compromise downstream synthesis. The sharp melting endotherm also serves as an indicator of polymorphic purity, flagging any batch that exhibits a depressed or broadened melting range for further investigation before release to production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylphenylsulfonylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.